1-(Thiophen-2-ylmethyl)piperidine

Übersicht

Beschreibung

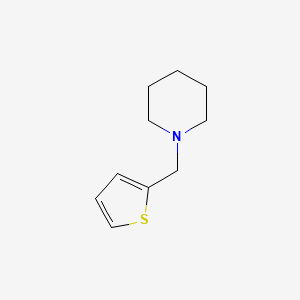

1-(Thiophen-2-ylmethyl)piperidine is an organic compound with the molecular formula C10H15NS. It consists of a piperidine ring substituted with a thiophen-2-ylmethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-2-ylmethyl)piperidine typically involves the reaction of thiophen-2-ylmethyl halides with piperidine under basic conditions. One common method includes the use of thiophen-2-ylmethyl chloride and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Thiophen-2-ylmethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: N-alkyl or N-acyl derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Thiophen-2-ylmethyl)piperidine has been studied for its potential as a pharmacophore in drug design. Its applications include:

- Anti-inflammatory Properties : The compound shows promise in reducing inflammation markers in cell cultures, suggesting potential therapeutic benefits for conditions like arthritis.

- Antimicrobial Activity : In vitro studies indicate significant effectiveness against various bacterial strains, positioning it as a candidate for treating infections.

- Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cells, making it a subject of interest for cancer therapy development.

Material Science

The compound is being explored for its role in the development of organic semiconductors and light-emitting diodes due to the electronic properties imparted by the thiophene group. Its ability to function as a ligand in metal complexes opens avenues for applications in catalysis and materials science.

Biological Research

This compound is investigated for its interactions with biological targets, including enzymes and receptors. Notable mechanisms of action include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity, particularly relevant in inflammatory pathways.

- Receptor Modulation : It can modulate receptor activity, influencing critical signal transduction pathways involved in various biological responses.

The biological activities of this compound are summarized in the following table:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Induces apoptosis in cancer cells |

Antimicrobial Study

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anti-inflammatory Research

Research highlighted the potential of this compound to inhibit pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response, suggesting its utility in managing inflammatory diseases.

Anticancer Evaluation

In studies involving human cancer cell lines such as MCF-7 and HCT116, this compound showed significant cytotoxic effects. The IC50 values indicated its potency compared to established chemotherapeutics like Doxorubicin.

Wirkmechanismus

The mechanism of action of 1-(Thiophen-2-ylmethyl)piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thiophene ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Thiophene: A five-membered heteroaromatic compound containing sulfur.

Piperidine: A six-membered nitrogen-containing heterocycle.

1-(Thiophen-3-ylmethyl)piperidine: A structural isomer with the thiophen-3-ylmethyl group instead of thiophen-2-ylmethyl.

Uniqueness: 1-(Thiophen-2-ylmethyl)piperidine is unique due to the specific positioning of the thiophen-2-ylmethyl group, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its isomers and related compounds .

Biologische Aktivität

1-(Thiophen-2-ylmethyl)piperidine is a compound of significant interest within medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 176.25 g/mol. Its structure consists of a piperidine ring substituted with a thiophene group, which enhances its interaction with biological targets.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective effects through its interactions with neurotransmitter systems. It particularly affects dopaminergic and serotonergic pathways, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression.

Anticancer Properties

The compound's structural similarities to piperidine derivatives have led to investigations into its anticancer properties . Studies have shown that compounds in this class can activate several molecular pathways that lead to apoptosis in cancer cells. For instance, the activation of the NF-κB and PI3K/Akt signaling pathways has been linked to the induction of apoptosis in various cancer types, including glioblastoma .

Binding Affinities

Interaction studies reveal that this compound has notable binding affinities for various receptors, which are critical for understanding its pharmacodynamics. Preliminary findings suggest it may act as a modulator for specific neurotransmitter receptors, enhancing its therapeutic potential.

Study on Anticancer Mechanisms

A detailed study explored the anticancer effects of piperidine derivatives, including this compound. The findings highlighted the compound's ability to induce apoptosis through caspase activation and cell cycle arrest mechanisms. Specifically, treatment with this compound led to increased expression of p21 Waf1/Cip1, which inhibits cyclin-dependent kinases (CDKs) involved in cell cycle progression .

Metabolite Profiling

Further research involving metabolite profiling has indicated that the compound may possess antioxidant properties alongside its anticancer effects. These properties are essential for mitigating oxidative stress in cells, which is often linked to cancer progression .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Thien-2-ylmethyl)piperidine-4-carboxylic acid | C₁₁H₁₅N₁O₂S | Similar piperidine structure but different position of carboxylic group |

| 1-(Thiophene-2-sulfonyl)-piperidine-3-carboxylic acid | C₁₀H₁₃N₁O₄S₂ | Contains sulfonyl group, altering reactivity |

| 1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}-piperidine-3-carboxylic acid | C₁₈H₁₉N₃O₂S | Incorporates an imidazo-pyridine moiety |

Eigenschaften

IUPAC Name |

1-(thiophen-2-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOLMAQXUDSRHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.